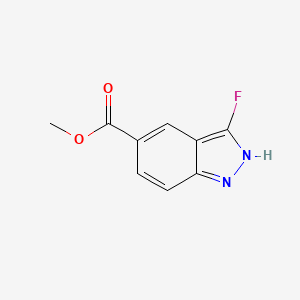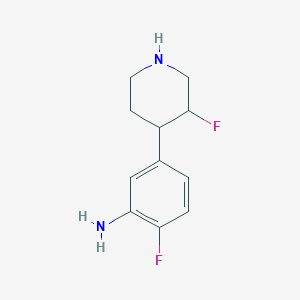
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline is a fluorinated aromatic amine compound It consists of a benzene ring substituted with a fluorine atom at the 2-position and an aniline group at the 5-position, which is further substituted with a 3-fluoropiperidin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline typically involves multi-step organic reactions. One common method includes the fluorination of aniline derivatives followed by the introduction of the piperidine ring. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and solvents to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroaniline: A simpler analog with only one fluorine atom on the benzene ring.
3-Fluoropiperidine: A related compound with a fluorine atom on the piperidine ring.
5-Fluoro-2-nitroaniline: Another fluorinated aromatic amine with different substitution patterns.
Uniqueness
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline is unique due to the presence of both fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. Its dual fluorination can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14F2N2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-fluoro-5-(3-fluoropiperidin-4-yl)aniline |
InChI |
InChI=1S/C11H14F2N2/c12-9-2-1-7(5-11(9)14)8-3-4-15-6-10(8)13/h1-2,5,8,10,15H,3-4,6,14H2 |
Clé InChI |
QAJVRPRKECHJLL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC(=C(C=C2)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



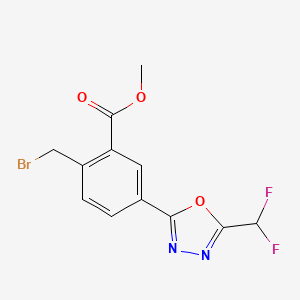
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)

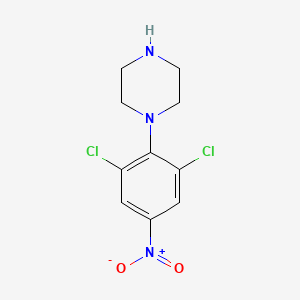
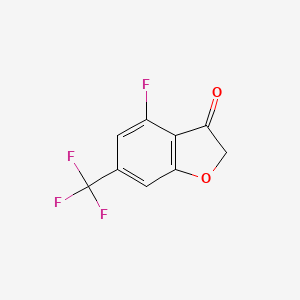
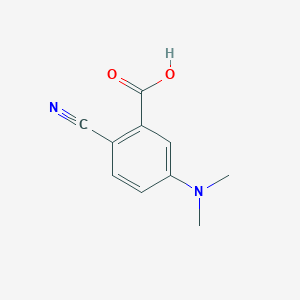
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
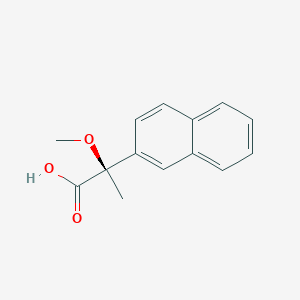

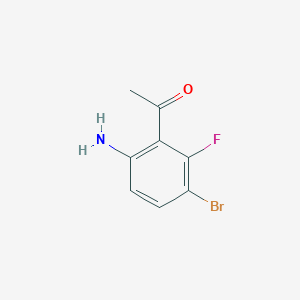

![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
